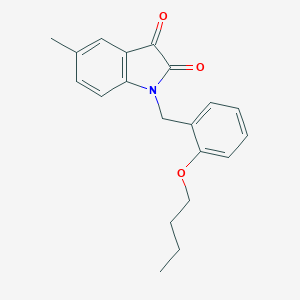

methanone](/img/structure/B248713.png)

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

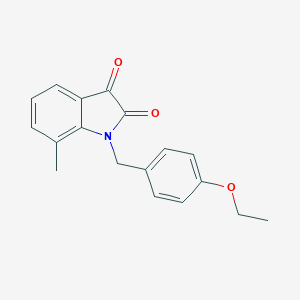

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PIPES has a variety of applications in biochemistry, pharmacology, and biotechnology.

Wirkmechanismus

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone acts as a buffer by accepting or donating protons depending on the pH of the solution. At low pH, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone accepts protons, and at high pH, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone donates protons. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone also chelates divalent cations by forming stable complexes with them. The chelating ability of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is due to the presence of the sulfonate group, which has a high affinity for metal ions.

Biochemical and Physiological Effects:

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone does not have any direct biochemical or physiological effects. It is an inert compound that is used to maintain the pH of solutions and chelate metal ions. However, the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in biochemical and biophysical experiments can have an indirect effect on the results. The pH of the solution can affect the activity of enzymes and the stability of proteins. Therefore, the use of a reliable buffer such as [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is essential for accurate experimental results.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is its ability to maintain the pH of solutions in the range of 6.1 to 7.5. This makes it an excellent buffer for many biological systems. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone also has a high affinity for divalent cations, which makes it useful for the isolation and purification of proteins. However, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has some limitations. It is not suitable for experiments that require a pH outside the range of 6.1 to 7.5. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is also not suitable for experiments that require a high concentration of metal ions.

Zukünftige Richtungen

There are several future directions for the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in scientific research. One direction is the development of new [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone derivatives with improved properties such as increased solubility or a broader pH range. Another direction is the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in the development of new drug delivery systems. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used as a carrier for drugs that are insoluble in water. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can also be used as a pH-sensitive carrier that releases drugs in response to changes in pH. Finally, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used in the development of new diagnostic tools for diseases such as cancer. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI).

Conclusion:

In conclusion, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, or [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, is a useful compound in scientific research. It is widely used as a buffer in biochemical and biophysical experiments, and it has a variety of other applications in biochemistry, pharmacology, and biotechnology. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has several advantages, including its ability to maintain the pH of solutions and chelate metal ions. However, it also has some limitations, and future research is needed to develop new [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone derivatives with improved properties and new applications in drug delivery and diagnostics.

Synthesemethoden

The synthesis of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone involves the reaction of piperazine, thiophene-2-carboxylic acid, and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is obtained by recrystallization from a suitable solvent. The yield of the reaction is typically high, and the purity of the product is excellent.

Wissenschaftliche Forschungsanwendungen

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is commonly used as a buffer in biochemical and biophysical experiments. It is used to maintain the pH of solutions in the range of 6.1 to 7.5. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has a pKa of 7.5, which makes it an excellent buffer for many biological systems. It is also used as a chelating agent for divalent cations such as magnesium and calcium. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is used in the preparation of electrophoresis gels, and it is also used in the isolation and purification of proteins.

Eigenschaften

Produktname |

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone |

|---|---|

Molekularformel |

C15H16N2O3S2 |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

[4-(benzenesulfonyl)piperazin-1-yl]-thiophen-2-ylmethanone |

InChI |

InChI=1S/C15H16N2O3S2/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |

InChI-Schlüssel |

WYFPKKIGLNJQGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B248633.png)

![5-(4-bromophenyl)-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248639.png)

![5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248641.png)

![5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248642.png)

![4-{3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248644.png)

![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)

![2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B248650.png)

![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)